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Compound of Interest

4-(trifluoromethyl)pyridazin-3(2H)-
Compound Name:
one

Cat. No.: B3024285

The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered
significant attention from medicinal and agricultural chemists.[1][2][3] Its unique chemical
architecture, featuring a six-membered ring with two adjacent nitrogen atoms and a carbonyl
group, allows for extensive functionalization at various positions. This chemical tractability has
led to the development of a vast library of derivatives exhibiting a wide spectrum of biological
activities.[1][4] Pyridazinone-based compounds have been investigated for their potential as
anticancer, cardiovascular, anti-inflammatory, analgesic, and antimicrobial agents, as well as
herbicides and insecticides.[1][2][5][6][7]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established
strategy in modern drug discovery to enhance their pharmacological profiles.[8][9][10][11] The -
CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding
affinity to biological targets due to its strong electron-withdrawing nature and steric bulk.[8][9]
[10] The strategic placement of a trifluoromethyl group on the pyridazinone scaffold, as in 4-
(trifluoromethyl)pyridazin-3(2H)-one, is therefore a rational approach to developing novel
bioactive agents with potentially superior properties.

This technical guide provides an in-depth exploration of the known and potential biological
activities of 4-(trifluoromethyl)pyridazin-3(2H)-one. Drawing upon the extensive research on
pyridazinone derivatives and the established principles of medicinal chemistry related to
trifluoromethyl substitution, this document will serve as a valuable resource for researchers,
scientists, and drug development professionals.
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Potential Biological Activities and Mechanisms of
Action

While specific experimental data for 4-(trifluoromethyl)pyridazin-3(2H)-one is not extensively
available in public literature, we can infer its likely biological activities by examining the
properties of the pyridazinone core and the influence of the trifluoromethyl substituent.

Anticancer Activity

Pyridazin-3(2H)-one derivatives have demonstrated significant potential as anticancer agents
through various mechanisms of action.[1][12] These include the inhibition of key enzymes
involved in cancer cell proliferation and survival, such as tyrosine kinases, PARP, DHFR, and
tubulin polymerization.[1] The presence of a trifluoromethyl group can enhance these activities
by increasing the compound's ability to penetrate cell membranes and interact with the active
sites of target proteins.

Potential Mechanisms:

¢ Kinase Inhibition: Many pyridazinone derivatives act as inhibitors of protein kinases, which
are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[13]
The trifluoromethyl group could enhance binding to the ATP-binding pocket of various
kinases.

e Tubulin Polymerization Inhibition: Some pyridazinone compounds have been shown to
interfere with the dynamics of microtubules, which are essential for cell division.[1] This leads
to cell cycle arrest and apoptosis in cancer cells.

« Induction of Apoptosis: By modulating various signaling pathways, 4-
(trifluoromethyl)pyridazin-3(2H)-one could potentially induce programmed cell death in
cancer cells.

Caption: Potential anticancer mechanisms of 4-(trifluoromethyl)pyridazin-3(2H)-one.

Cardiovascular Effects

The pyridazinone scaffold is a well-known pharmacophore in the development of
cardiovascular drugs.[1][14] Derivatives have been shown to possess vasodilator,
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antihypertensive, and cardiotonic activities.[1][3] These effects are often mediated through the
inhibition of phosphodiesterases (PDES) or by acting as antagonists of the renin-angiotensin-
aldosterone system.[1]

Potential Mechanisms:

e Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, particularly PDE3, pyridazinone
derivatives can increase intracellular levels of cyclic adenosine monophosphate (CAMP),
leading to vasodilation and increased cardiac contractility.

o Calcium Channel Modulation: Some pyridazinones may exert their effects by modulating
calcium channels in vascular smooth muscle cells, leading to relaxation and a decrease in
blood pressure.

Caption: Potential cardiovascular mechanism via PDE inhibition.

Agrochemical Applications

Pyridazine derivatives have also found applications in agriculture as herbicides and
insecticides.[2][7] The trifluoromethyl group is a common feature in many successful
agrochemicals, enhancing their potency and stability.[15]

Potential Mechanisms:

» Herbicidal Activity: Trifluoromethyl-containing pyridazinone derivatives have been shown to
act as potent inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid
biosynthesis pathway in plants.[5] Inhibition of PDS leads to photobleaching and ultimately,
plant death.

« Insecticidal Activity: Certain pyridazinone derivatives have been patented for their use in
controlling insect pests.[7] The exact mechanism of action can vary, but may involve
disruption of the nervous system or other vital physiological processes in insects.

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of 4-(trifluoromethyl)pyridazin-3(2H)-one, a
series of in vitro and in vivo assays can be employed.
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In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay)

o Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
» Methodology:

o Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to
adhere overnight.

o Treat the cells with increasing concentrations of 4-(trifluoromethyl)pyridazin-3(2H)-one
for 48-72 hours.

o Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan
crystals.

o Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the IC50 value, which is the concentration of the compound that inhibits cell
growth by 50%.

2. Kinase Inhibition Assay
o Objective: To assess the inhibitory activity of the compound against specific protein kinases.
o Methodology:

o Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

o Incubate the target kinase with its substrate and ATP in the presence of varying
concentrations of 4-(trifluoromethyl)pyridazin-3(2H)-one.

o After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete
the remaining ATP.
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o Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in
a luciferase/luciferin reaction to produce light.

o Measure the luminescence, which is proportional to the kinase activity.
o Determine the IC50 value for kinase inhibition.

Caption: Workflow for evaluating anticancer activity.

In Vitro Vasodilator Activity Assessment

1. Aortic Ring Assay
o Objective: To evaluate the vasorelaxant effect of the compound on isolated rat thoracic aorta.
o Methodology:

o Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

o Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained
at 37°C and bubbled with 95% O2 and 5% CO2.

o Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or
potassium chloride).

o Once a stable contraction is achieved, add cumulative concentrations of 4-
(trifluoromethyl)pyridazin-3(2H)-one to the organ bath.

o Record the changes in isometric tension to determine the relaxation response.

o Calculate the EC50 value, which is the concentration of the compound that causes 50% of
the maximal relaxation.

Quantitative Data Summary

While specific quantitative data for 4-(trifluoromethyl)pyridazin-3(2H)-one is not available,
the following table presents representative data for related pyridazinone derivatives to provide
a comparative context for potential efficacy.
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Compound Biological Potency
] Target Reference
Class Activity (IC50/EC50)
Phenylpyridazino ) Smooth Muscle
T Vasodilator . 0.339 uM [14]
ne Derivative Relaxation
Quinoline- ] Tubulin
o Anticancer o 2.2 uM (PACA-2) [1]
pyridazinone Polymerization
Pyridazinone- al-adrenoceptor 4.5-fold >
) ) ) al-adrenoceptor ] [2]
arylpiperazine antagonist Prazosin
Trifluoromethylph o Phytoene Good activity at
o Herbicidal _ [5]
enyl-pyridazine Desaturase 750 g ai/ha
Phenylpiperazine .
o MAO-B Inhibitor MAO-B 0.17 pM [16]
-pyridazinone
Conclusion

The 4-(trifluoromethyl)pyridazin-3(2H)-one scaffold represents a promising starting point for
the development of novel therapeutic and agrochemical agents. Based on the extensive body
of research on pyridazinone derivatives, this compound is anticipated to exhibit a range of
biological activities, including anticancer, cardiovascular, and herbicidal effects. The presence
of the trifluoromethyl group is expected to enhance these properties, potentially leading to
compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental
protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these
potential activities. Further investigation into the synthesis and biological testing of 4-
(trifluoromethyl)pyridazin-3(2H)-one and its analogues is warranted to fully elucidate their
therapeutic and commercial potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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